1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
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Overview
Description
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings This compound is known for its vibrant color properties, making it a valuable dye in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-ethyl-2-aminophenol using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-acetylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives
Scientific Research Applications
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo redox reactions. In biological systems, the azo group can be reduced by enzymatic action to form amines, which may interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
- 1-{4-[(E)-(4-hydroxyphenyl)diazenyl]phenyl}ethanone
- 1-{4-[(E)-(5-methyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
- 1-{4-[(E)-(5-ethyl-2-methoxyphenyl)diazenyl]phenyl}ethanone
Comparison: 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone is unique due to the presence of both ethyl and hydroxy groups, which enhance its reactivity and potential applications. The ethyl group increases the compound’s hydrophobicity, while the hydroxy group allows for hydrogen bonding and redox reactions. These features make it more versatile compared to similar compounds .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[4-[(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-4-9-16(20)15(10-12)18-17-14-7-5-13(6-8-14)11(2)19/h4-10,20H,3H2,1-2H3 |
InChI Key |
IJCUGVLXFDXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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